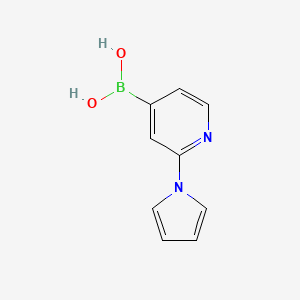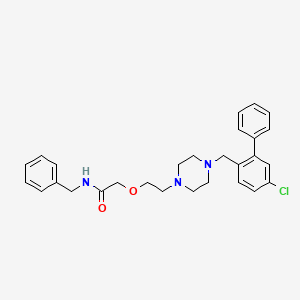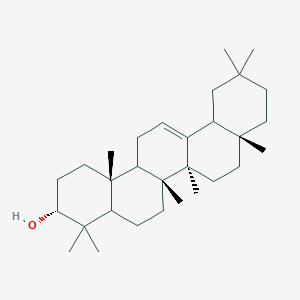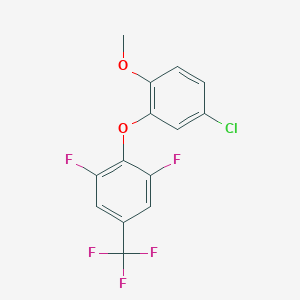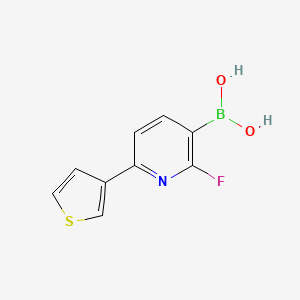
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a fluorine atom and a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid typically involves the lithiation of 2-fluoro-6-(thiophen-3-yl)pyridine followed by reaction with a boron source. One common method includes:
Lithiation: The starting material, 2-fluoro-6-(thiophen-3-yl)pyridine, is treated with a strong base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) to form the corresponding lithium intermediate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow processes and the use of automated systems to handle the low-temperature reactions and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents like water or methanol, and acids such as hydrochloric acid.
Major Products:
Scientific Research Applications
(2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic acid: Lacks the fluorine and thiophene substituents, making it less sterically hindered and electronically different.
2,6-Difluoropyridin-3-ylboronic acid: Contains two fluorine atoms, which can significantly alter its reactivity and stability.
Thiophene-2-boronic acid: Contains a thiophene ring but lacks the pyridine and fluorine components, affecting its electronic properties.
Uniqueness: (2-Fluoro-6-(thiophen-3-yl)pyridin-3-yl)boronic acid is unique due to its combination of a fluorine atom, a thiophene ring, and a pyridine ring, which together influence its reactivity and make it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C9H7BFNO2S |
|---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
(2-fluoro-6-thiophen-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2S/c11-9-7(10(13)14)1-2-8(12-9)6-3-4-15-5-6/h1-5,13-14H |
InChI Key |
AZFOKHMSTHLFJJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CSC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


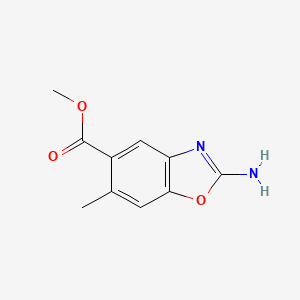
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
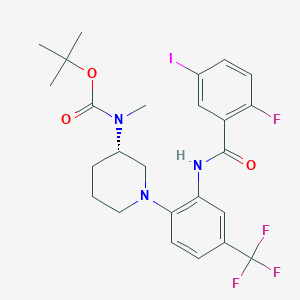
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)
